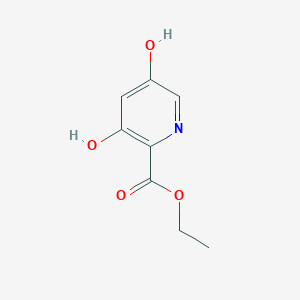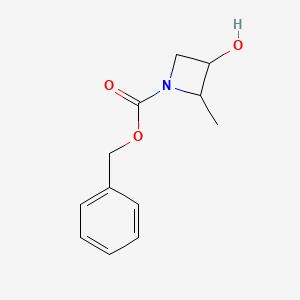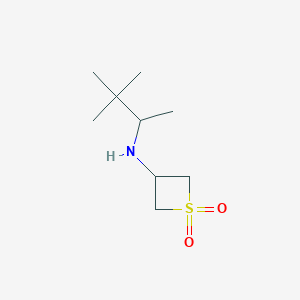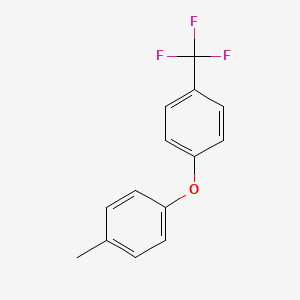
(4-(Trifluoromethyl)phenyl)p-tolyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(4-(trifluoromethyl)phenoxy)benzene is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxybenzene structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(4-(trifluoromethyl)phenoxy)benzene can be synthesized through several methods, with the Suzuki–Miyaura coupling reaction being one of the most common. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions typically include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: 80-100°C
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of 1-Methyl-4-(4-(trifluoromethyl)phenoxy)benzene .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(4-(trifluoromethyl)phenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium, temperature around 60-80°C.
Reduction: Lithium aluminum hydride in anhydrous ether, temperature around 0-25°C.
Substitution: Sodium methoxide in methanol, temperature around 50-70°C.
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Substituted phenoxybenzenes
Scientific Research Applications
1-Methyl-4-(4-(trifluoromethyl)phenoxy)benzene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-4-(4-(trifluoromethyl)phenoxy)benzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects such as anti-inflammatory or anti-tumor activities . The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Another compound with two trifluoromethyl groups, used in the design of advanced materials and pharmaceuticals.
Uniqueness: 1-Methyl-4-(4-(trifluoromethyl)phenoxy)benzene stands out due to its specific structural arrangement, which imparts unique chemical properties and reactivity. The presence of both a methyl group and a trifluoromethyl group on the phenoxybenzene structure enhances its versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C14H11F3O |
|---|---|
Molecular Weight |
252.23 g/mol |
IUPAC Name |
1-methyl-4-[4-(trifluoromethyl)phenoxy]benzene |
InChI |
InChI=1S/C14H11F3O/c1-10-2-6-12(7-3-10)18-13-8-4-11(5-9-13)14(15,16)17/h2-9H,1H3 |
InChI Key |
AUGSLAFVLXPSSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


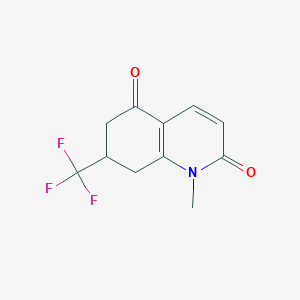
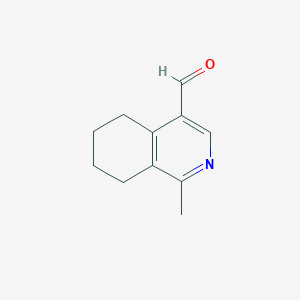
![5-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylicacid](/img/structure/B13016726.png)
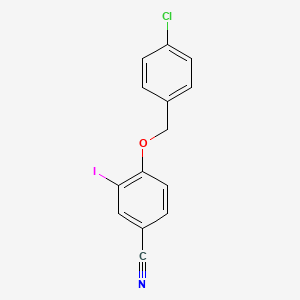
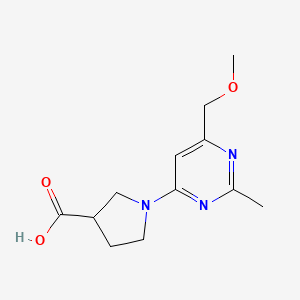
![2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13016743.png)
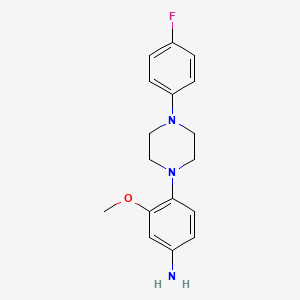
![6-Nitro-1H-benzo[d]imidazole-4-carbonitrile](/img/structure/B13016760.png)
![3-(tert-Butyl)9-methyl3-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B13016764.png)
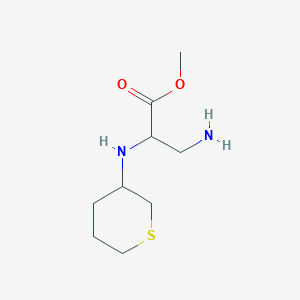
![2-Methyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B13016772.png)
